Piperidine, 1-(3,3-diethyl-1,5,5-trimethylcyclohexyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Piperidine, 1-(3,3-diethyl-1,5,5-trimethylcyclohexyl)- is a chemical compound with the molecular formula C18H35N. It is a derivative of piperidine, a six-membered heterocyclic amine with one nitrogen atom. This compound is known for its unique structural features, which include a cyclohexyl ring substituted with diethyl and trimethyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of piperidine, 1-(3,3-diethyl-1,5,5-trimethylcyclohexyl)- typically involves the reaction of piperidine with a suitable cyclohexyl derivative. One common method is the alkylation of piperidine with 3,3-diethyl-1,5,5-trimethylcyclohexyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydride or potassium carbonate to facilitate the alkylation process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation, crystallization, and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Piperidine, 1-(3,3-diethyl-1,5,5-trimethylcyclohexyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom, where the piperidine ring can be substituted with different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: N-oxides of piperidine derivatives.
Reduction: Reduced piperidine derivatives.
Substitution: Substituted piperidine compounds with various functional groups.
Scientific Research Applications
Piperidine, 1-(3,3-diethyl-1,5,5-trimethylcyclohexyl)- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of piperidine, 1-(3,3-diethyl-1,5,5-trimethylcyclohexyl)- involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For example, it may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Piperidine: The parent compound, a simple six-membered ring with one nitrogen atom.
Pyrrolidine: A five-membered ring with one nitrogen atom.
Piperazine: A six-membered ring with two nitrogen atoms.
Phosphorinane: A six-membered ring with one phosphorus atom.
Arsinane: A six-membered ring with one arsenic atom.
Uniqueness
Piperidine, 1-(3,3-diethyl-1,5,5-trimethylcyclohexyl)- is unique due to its specific substitution pattern on the cyclohexyl ring. The presence of diethyl and trimethyl groups imparts distinct steric and electronic properties, influencing its reactivity and interactions with other molecules. This uniqueness makes it valuable in various research and industrial applications.
Properties
CAS No. |
685088-15-7 |
---|---|
Molecular Formula |
C18H35N |
Molecular Weight |
265.5 g/mol |
IUPAC Name |
1-(3,3-diethyl-1,5,5-trimethylcyclohexyl)piperidine |
InChI |
InChI=1S/C18H35N/c1-6-18(7-2)14-16(3,4)13-17(5,15-18)19-11-9-8-10-12-19/h6-15H2,1-5H3 |
InChI Key |
BJOGJNUXKSJDOZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(CC(CC(C1)(C)N2CCCCC2)(C)C)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.